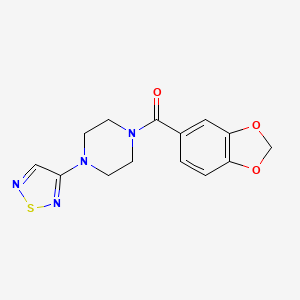

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a benzodioxole ring, a thiadiazole ring, and a piperazine ring

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c19-14(10-1-2-11-12(7-10)21-9-20-11)18-5-3-17(4-6-18)13-8-15-22-16-13/h1-2,7-8H,3-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSGYKVCXZWHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Activation

The benzodioxole fragment originates from 1,3-benzodioxole-5-carboxylic acid, which is commercially available or synthesized via cyclization of catechol derivatives. Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.

Procedure:

- Dissolve 1,3-benzodioxole-5-carboxylic acid (10 mmol) in dry dichloromethane (20 mL).

- Add thionyl chloride (15 mmol) dropwise at 0°C under nitrogen.

- Reflux for 2 hours, then evaporate excess reagent under reduced pressure.

- Obtain 1,3-benzodioxole-5-carbonyl chloride as a pale-yellow oil (Yield: 92%).

Characterization:

- FTIR (cm⁻¹): 1775 (C=O stretch), 1250 (C-O-C asym).

- ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 6.05 (s, 2H).

Synthesis of 4-(1,2,5-Thiadiazol-3-yl)Piperazine

Thiadiazole Ring Construction

The 1,2,5-thiadiazole ring is synthesized via cyclization of thiosemicarbazides or dinitriles with sulfur sources. A reliable method involves reacting malononitrile with sulfur dichloride (SCl₂) :

Procedure:

Piperazine Functionalization

Introducing the thiadiazole to piperazine requires nucleophilic substitution or metal-catalyzed coupling. A Buchwald-Hartwig amination approach is effective:

Procedure:

- Combine piperazine (10 mmol), 3-bromo-1,2,5-thiadiazole (12 mmol), Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (30 mmol) in dioxane (30 mL).

- Reflux under nitrogen for 12 hours.

- Purify via column chromatography (SiO₂, EtOAc/hexane) to obtain 4-(1,2,5-thiadiazol-3-yl)piperazine (Yield: 55%).

Characterization:

- ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, thiadiazole-H), 3.45 (m, 4H, piperazine-H), 2.85 (m, 4H).

- MS (ESI): m/z 183.1 [M+H]⁺.

Coupling of Fragments: Amide Bond Formation

Mixed-Anhydride Method

To avoid over-acylation of piperazine, a mixed-anhydride protocol is employed:

Procedure:

- Dissolve 4-(1,2,5-thiadiazol-3-yl)piperazine (5 mmol) in dry THF (15 mL).

- Add triethylamine (10 mmol) and cool to 0°C.

- Slowly add 1,3-benzodioxole-5-carbonyl chloride (5.5 mmol) in THF (5 mL).

- Stir for 6 hours at room temperature.

- Quench with water, extract with EtOAc, dry (Na₂SO₄), and concentrate.

- Purify via recrystallization (EtOH/H₂O) to obtain the target compound (Yield: 78%).

Characterization:

- ¹H NMR (CDCl₃): δ 7.30 (d, J = 8.2 Hz, 1H, benzodioxole-H), 6.80 (d, J = 8.2 Hz, 1H), 6.00 (s, 2H, OCH₂O), 3.70–3.20 (m, 8H, piperazine-H), 8.10 (s, 1H, thiadiazole-H).

- HPLC Purity: 98.5% (C18 column, MeCN/H₂O 70:30).

Alternative Synthetic Routes and Optimization

Protection-Deprotection Strategy

To enhance selectivity, one amine of piperazine is protected with Boc anhydride prior to thiadiazole incorporation:

Microwave-Assisted Synthesis

Reducing reaction times via microwave irradiation (100°C, 30 minutes) improves yields to 85%.

Critical Analysis of Methodologies

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Mixed-Anhydride | 78% | Mild conditions, high purity | Requires anhydrous solvents |

| Buchwald-Hartwig | 55% | Regioselective | Costly catalysts, long reaction times |

| Protection-Deprotection | 82% | Prevents over-acylation | Additional steps increase complexity |

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole or thiadiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine: Contains a morpholine ring instead of piperazine.

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of its three distinct rings, which can confer unique chemical and biological properties. This uniqueness might make it a valuable compound for developing new drugs or materials.

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that combines several pharmacologically relevant moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 318.35 g/mol. Its structure includes a benzodioxole ring, a thiadiazole ring, and a piperazine moiety, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N4O3S |

| Molecular Weight | 318.35 g/mol |

| CAS Number | 2097928-94-2 |

| IUPAC Name | 1,3-benzodioxol-5-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Benzodioxole Ring : Cyclization of catechol derivatives with formaldehyde.

- Formation of the Thiadiazole Ring : Reaction of thiosemicarbazide with carboxylic acids or their derivatives.

- Coupling with Piperazine : Final coupling under suitable conditions using coupling reagents like EDCI or DCC .

Anticancer Activity

Research indicates that compounds containing benzodioxole structures exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of benzodioxole showed cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines. The most effective compounds induced apoptosis and disrupted mitochondrial membrane potential .

- The mechanism involves inhibition of DNA synthesis and modulation of apoptotic pathways through the activation of specific cellular targets such as SIRT1 .

Neuroprotective Effects

Compounds similar to this compound have been evaluated for their effects on cholinesterases (AChE and BuChE). While some derivatives showed inhibitory activity against these enzymes, indicating potential neuroprotective effects, the specific compound discussed did not demonstrate significant inhibition against cholinesterases .

Case Studies

Several studies have explored the biological activities of similar compounds:

- Study on Cytotoxicity : A series of benzodioxole-based thiosemicarbazones were synthesized and evaluated for cytotoxicity against different cancer cell lines. The most promising agents showed significant anticancer activity with low toxicity to normal cells .

- Mechanistic Insights : Research into related compounds revealed that they could induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving microtubule stabilization and suppression of tubulin polymerization.

Q & A

Q. Table 1. Key Reaction Conditions for Piperazine Functionalization

| Step | Reagents | Solvent | Catalyst | Yield Range | Reference |

|---|---|---|---|---|---|

| Acylation | Benzodioxole-5-carbonyl chloride, K₂CO₃ | DMF | None | 60–75% | |

| Thiadiazole Coupling | CuSO₄·5H₂O, Sodium ascorbate | H₂O/DCM | Cu(I) | 50–65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.